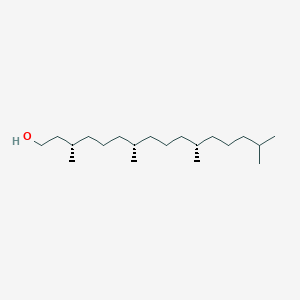

3,7,11,15-Tetramethyl-hexadecan-1-OL

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H42O |

|---|---|

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

(3S,7S,11S)-3,7,11,15-tetramethylhexadecan-1-ol |

InChI |

InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3/t18-,19-,20-/m0/s1 |

InChI-Schlüssel |

AJAKLDUGVSKVDG-UFYCRDLUSA-N |

Isomerische SMILES |

C[C@@H](CCC[C@@H](C)CCCC(C)C)CCC[C@H](C)CCO |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |

Herkunft des Produkts |

United States |

Biosynthesis and Biotransformation Pathways of 3,7,11,15 Tetramethyl Hexadecan 1 Ol

Origin and Early Metabolic Steps from Phytol (B49457)

The journey of 3,7,11,15-tetramethyl-hexadecan-1-ol and its related metabolites begins with the breakdown of chlorophyll (B73375) in photosynthetic organisms. This process liberates phytol, which then enters a series of metabolic conversions.

Chlorophyll, the most abundant photosynthetic pigment in plants, is composed of a porphyrin ring and a long isoprenoid side chain, which is phytol. medchemexpress.comresearchgate.net During processes such as leaf senescence or fruit ripening, chlorophyll is broken down in a multi-step enzymatic pathway. nist.gov An early and crucial step in this degradation is the removal of the phytol tail. medchemexpress.comnist.gov This hydrolysis is catalyzed by enzymes known as chlorophyllases, which cleave the ester bond linking phytol to the chlorophyll molecule, releasing free phytol and chlorophyllide. medchemexpress.com Another enzyme, pheophytin pheophorbide hydrolase (PPH), has also been identified as essential for chlorophyll breakdown, specifically acting on pheophytin (chlorophyll lacking the central magnesium ion) to release phytol. nist.govontosight.ai Large quantities of phytol are released during these catabolic events, making it available for further metabolism. researchgate.netnih.gov

Once released, free phytol is converted into phytanic acid through a series of oxidative steps. usdoj.gov The initial reaction involves the oxidation of the alcohol group of phytol to an aldehyde, forming phytenal. researchgate.netusdoj.gov This step is catalyzed by an alcohol dehydrogenase. Following this, phytenal is further oxidized to phytenic acid by the action of a fatty aldehyde dehydrogenase. usdoj.gov These initial oxidative reactions are believed to occur on the endoplasmic reticulum. usdoj.govdrugbank.com Studies have shown that during chlorotic stress, which induces chlorophyll breakdown, levels of phytenal increase, confirming it as a key intermediate in the phytol degradation pathway. researchgate.net

The compound this compound, or phytanol (B1210986), is the saturated form of phytol, also referred to as dihydrophytol (B1222839). nih.gov While the oxidative pathway of phytol to phytanic acid is extensively documented, the specific enzymatic pathway involving the reduction of phytol's double bond to form phytanol is less characterized in biological systems. Metabolic studies have identified dihydrophytol in tissues of animals fed with phytol, confirming that this conversion can occur in vivo. However, the precise enzymes responsible for this reduction step have not been fully elucidated, in contrast to the well-defined enzymes of the oxidative pathway.

Catabolic Pathways of this compound Metabolites (Phytanic Acid)

The primary metabolic fate of the phytol backbone is its conversion to phytanic acid, a branched-chain fatty acid. Due to the methyl group at its beta-carbon position, phytanic acid cannot be degraded by the standard beta-oxidation pathway and requires a specialized catabolic route. chemicalbook.combritannica.com

The conversion of phytenic acid to phytanic acid is not a direct reduction of the free fatty acid. Instead, phytenic acid is first activated by being attached to Coenzyme A (CoA), forming phytenoyl-CoA. drugbank.comnih.gov This activation can take place in the endoplasmic reticulum or peroxisomes. The reduction of the double bond then occurs at the level of phytenoyl-CoA, which is converted to phytanoyl-CoA by a reductase enzyme. drugbank.comnih.gov This reductase activity has been found in both peroxisomes and mitochondria. nih.gov The resulting phytanoyl-CoA is then hydrolyzed to release phytanic acid or channeled directly into the alpha-oxidation pathway.

Table 1: Key Steps in Phytol Conversion to Phytanic Acid

| Step | Substrate | Key Enzyme(s) | Product | Cellular Location |

|---|---|---|---|---|

| Phytol Release | Chlorophyll / Pheophytin | Chlorophyllase / PPH | Phytol | Chloroplast |

| Oxidation 1 | Phytol | Alcohol Dehydrogenase | Phytenal | Endoplasmic Reticulum |

| Oxidation 2 | Phytenal | Fatty Aldehyde Dehydrogenase | Phytenic Acid | Endoplasmic Reticulum |

| Activation | Phytenic Acid | Acyl-CoA Synthetase | Phytenoyl-CoA | ER / Peroxisomes |

| Reduction | Phytenoyl-CoA | Phytenoyl-CoA Reductase | Phytanoyl-CoA | Peroxisomes / Mitochondria |

The degradation of phytanic acid occurs in the peroxisomes via a process called alpha-oxidation. chemicalbook.com This pathway removes a single carbon atom from the carboxyl end of the fatty acid. chemicalbook.com

The process begins with the activation of phytanic acid to phytanoyl-CoA. chemicalbook.com Phytanoyl-CoA is then hydroxylated at the alpha-carbon by the enzyme phytanoyl-CoA dioxygenase (also known as phytanoyl-CoA 2-hydroxylase) to form 2-hydroxyphytanoyl-CoA. chemicalbook.com This 2-hydroxyphytanoyl-CoA is subsequently cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA. chemicalbook.com The pristanal is then oxidized by an aldehyde dehydrogenase to yield pristanic acid, a fatty acid with one less carbon atom than phytanic acid. chemicalbook.com

With the obstructing methyl group now at the alpha-position, pristanic acid can be degraded further via beta-oxidation. chemicalbook.com Pristanic acid is activated to pristanoyl-CoA and undergoes three cycles of peroxisomal beta-oxidation. This process yields two molecules of propionyl-CoA, one molecule of acetyl-CoA, and the medium-chain fatty acid 4,8-dimethylnonanoyl-CoA. These products can then be transported to the mitochondria for further oxidation and energy production.

Table 2: Peroxisomal Oxidation of Phytanic Acid

| Pathway | Substrate | Key Enzyme(s) | Main Product(s) |

|---|---|---|---|

| Alpha-Oxidation | Phytanoyl-CoA | Phytanoyl-CoA Dioxygenase, 2-Hydroxyphytanoyl-CoA Lyase, Aldehyde Dehydrogenase | Pristanic Acid |

| Beta-Oxidation (3 cycles) | Pristanoyl-CoA | Branched-chain Acyl-CoA Oxidase, Multifunctional Protein 2 (MFP2), Sterol Carrier Protein X (SCPx) | 2 Propionyl-CoA, 1 Acetyl-CoA, 4,8-Dimethylnonanoyl-CoA |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound (Phytanol/Dihydrophytol) | C20H42O |

| Acetyl-CoA | C23H38N7O17P3S |

| Chlorophyll | C55H72MgN4O5 (Chlorophyll a) |

| Chlorophyllide | C35H34MgN4O5 (Chlorophyllide a) |

| Coenzyme A | C21H36N7O16P3S |

| Formyl-CoA | C22H34N7O17P3S |

| Pheophytin | C55H74N4O5 (Pheophytin a) |

| Phytenal | C20H38O |

| Phytenic Acid | C20H38O2 |

| Phytenoyl-CoA | C41H72N7O17P3S |

| Phytol | C20H40O |

| Phytanic Acid | C20H40O2 |

| Phytanoyl-CoA | C41H74N7O17P3S |

| Pristanal | C19H38O |

| Pristanic Acid | C19H38O2 |

| Pristanoyl-CoA | C40H72N7O17P3S |

| Propionyl-CoA | C24H40N7O17P3S |

| 2-Hydroxyphytanoyl-CoA | C41H74N7O18P3S |

Key Enzymes Involved in Phytanoyl-CoA Metabolism

The metabolism of phytanoyl-CoA, a derivative of phytol, is a critical pathway involving several key enzymes. Two of the most significant are Phytanoyl-CoA 2-Hydroxylase and Alpha-Methylacyl-CoA Racemase, which play pivotal roles in the alpha-oxidation of branched-chain fatty acids.

Phytanoyl-CoA 2-Hydroxylase (PHYH or PAHX)

Alpha-Methylacyl-CoA Racemase (AMACR)

Following the action of PHYH and subsequent enzymes that yield pristanic acid, another branched-chain fatty acid, Alpha-Methylacyl-CoA Racemase (AMACR) becomes essential for its further metabolism. portlandpress.com Phytanic acid from dietary sources exists in two stereoisoforms, which, after alpha-oxidation, result in (2R)- and (2S)-pristanic acid. portlandpress.com The peroxisomal beta-oxidation system, however, can only process the (2S)-acyl-CoA esters. portlandpress.com AMACR is a peroxisomal and mitochondrial enzyme that catalyzes the interconversion of (2R)-pristanoyl-CoA to its (2S)-stereoisomer, thereby allowing it to enter the beta-oxidation pathway for further degradation. portlandpress.comresearchgate.netnih.gov This catalytic conversion is critical for the complete breakdown of dietary phytol derivatives. nih.gov AMACR's role is not limited to pristanic acid but extends to other 2-methyl-branched fatty acids and bile acid intermediates. researchgate.netnih.gov

| Enzyme | Abbreviation | Location | Function | Substrate(s) | Product(s) | Cofactors/Requirements |

|---|---|---|---|---|---|---|

| Phytanoyl-CoA 2-Hydroxylase | PHYH, PAHX | Peroxisomes | Catalyzes the first step of phytanoyl-CoA alpha-oxidation. bath.ac.ukontosight.ai | Phytanoyl-CoA, 2-oxoglutarate, O₂ wikipedia.org | 2-hydroxyphytanoyl-CoA, Succinate, CO₂ wikipedia.org | Iron(II), 2-oxoglutarate bath.ac.ukwikipedia.org |

| Alpha-Methylacyl-CoA Racemase | AMACR | Peroxisomes, Mitochondria | Converts (2R)-methylacyl-CoA esters to (2S)-isomers for beta-oxidation. portlandpress.comnih.gov | (2R)-pristanoyl-CoA and other (2R)-methylacyl-CoA esters portlandpress.com | (2S)-pristanoyl-CoA and other (2S)-methylacyl-CoA esters nih.gov | CoA esterification of the substrate |

Diversification of Phytol Metabolism in Different Organisms (Non-Human Focus)

The metabolic pathways of phytol are remarkably diverse across different biological kingdoms, reflecting varied physiological roles and environmental adaptations.

Biotransformation in Ruminant Microorganisms

In ruminants, dietary chlorophyll from fresh forage is a primary source of phytol. nih.gov The anaerobic environment of the rumen facilitates the microbial biotransformation of phytol. frontiersin.org Rumen microorganisms hydrolyze chlorophyll, releasing free phytol. This phytol is then hydrogenated by rumen microbes to form dihydrophytol, which is subsequently oxidized to phytanic acid. nih.gov The phytanic acid produced in the rumen is then absorbed by the animal and incorporated into its tissues and milk. nih.gov The efficiency of this conversion can be influenced by the composition of the animal's diet and the specific microbial community present in the rumen. nih.gov For instance, the phytanic acid content in cow's milk has been shown to increase with higher phytol content in their feed. nih.gov However, studies indicate that the conversion of dietary phytol to milk phytanic acid is relatively low, suggesting that much of the phytol is not fully metabolized in the rumen or recovered in the milk. nih.gov

Metabolic Fates in Plants (e.g., Tocopherol Biosynthesis, Fatty Acid Phytyl Esters)

In plants, phytol metabolism is intricately linked with chlorophyll degradation and the synthesis of other essential compounds. uni-bonn.de During senescence or stress conditions, chlorophyll is broken down, releasing large quantities of free phytol. oup.comnih.govnih.gov To prevent the potential toxicity of free phytol to cell membranes, plants have evolved several metabolic pathways to manage its accumulation. researchgate.net

Tocopherol (Vitamin E) Biosynthesis: A significant portion of the phytol released from chlorophyll degradation is recycled for the synthesis of tocopherols (B72186). nih.govoup.com This pathway involves a two-step phosphorylation of free phytol. First, the phytol kinase VTE5 phosphorylates phytol to phytyl-phosphate. nih.govnih.gov Subsequently, the phytyl-phosphate kinase VTE6 phosphorylates phytyl-phosphate to produce phytyl-diphosphate (phytyl-PP). nih.govoup.comnih.gov This phytyl-PP then serves as the prenyl tail for the synthesis of tocopherols, which are potent antioxidants crucial for protecting lipids from oxidative damage, particularly within chloroplasts. nih.gov

Fatty Acid Phytyl Esters (FAPE): Another major fate of free phytol is its esterification with fatty acids to form fatty acid phytyl esters (FAPEs). oup.comnih.gov This process is catalyzed by enzymes known as PHytyl ESTer Synthases (PES1 and PES2 in Arabidopsis thaliana). oup.comnih.govresearchgate.net FAPEs are considered a detoxification and storage form of phytol, accumulating in plastoglobules within chloroplasts during stress or senescence. oup.comnih.govresearchgate.net These synthases can utilize various acyl donors, including acyl-CoAs and acyl carrier proteins. oup.comnih.gov The accumulation of FAPEs helps maintain the integrity of the photosynthetic membranes by sequestering potentially harmful free phytol and free fatty acids. oup.comnih.gov

| Metabolic Fate | Key Intermediate(s) | Key Enzyme(s) | Function/Purpose |

|---|---|---|---|

| Tocopherol Biosynthesis | Phytyl-phosphate, Phytyl-diphosphate nih.gov | VTE5 (Phytol Kinase), VTE6 (Phytyl-phosphate Kinase) nih.gov | Recycling of phytol into the antioxidant Vitamin E. nih.gov |

| Fatty Acid Phytyl Ester Formation | Fatty acid phytyl esters (FAPEs) nih.gov | PES1, PES2 (Phytyl Ester Synthases) oup.comnih.gov | Detoxification and storage of free phytol to protect membranes. researchgate.netresearchgate.net |

Pathways in Extremophilic Archaea (e.g., Ether-Linked Lipids)

Archaea, particularly extremophiles, possess unique cell membranes characterized by ether-linked lipids, which provide enhanced stability in harsh environments. frontiersin.org The hydrocarbon chains of these lipids are composed of isoprenoids, primarily C₂₀ phytanyl groups derived from phytol precursors. nih.gov Unlike bacteria and eukaryotes that have ester-linked fatty acids attached to a sn-glycerol-3-phosphate backbone, archaeal lipids consist of phytanyl chains linked via ether bonds to a sn-glycerol-1-phosphate (B1203117) backbone. frontiersin.org

The core structure, known as archaeol (B159478), is a diether of glycerol (B35011) with two phytanyl chains. wikipedia.org The biosynthesis involves the condensation of geranylgeranyl pyrophosphate (GGPP), not phytyl-diphosphate, with the glycerol backbone, followed by the reduction of the double bonds in the geranylgeranyl groups to form the fully saturated phytanyl chains. nih.govwikipedia.org These phytanyl diether lipids are the fundamental building blocks for more complex structures, including tetraether lipids that form monolayer membranes, providing exceptional thermal resistance. frontiersin.org Variations such as macrocyclic archaeol and hydroxylated archaeol contribute further to the diversity and function of archaeal membranes. wikipedia.org

Microbial Degradation Mechanisms in Environmental Contexts

In various environmental settings, such as marine sediments, microbial communities play a crucial role in the degradation of phytol. nih.govasm.org Both aerobic and anaerobic pathways have been identified for its mineralization.

Under aerobic conditions, bacterial communities can efficiently degrade phytol. nih.gov The initial step often involves the oxidation of phytol to the corresponding aldehyde, (E)-phytenal, and then to (E)-phytenic acid. nih.gov Further degradation can proceed through pathways that may involve beta-oxidation and other oxidative steps, leading to the formation of various isoprenoid acids and ketones. asm.orgresearchgate.net

Anaerobic degradation of phytol also occurs, for instance, under denitrifying conditions. nih.govasm.org Studies with bacterial communities from marine sediments have shown that phytol can be effectively metabolized. The process also involves the transient production of (E)-phytenal, which is then converted to (E)-phytenic acid. nih.gov Subsequent degradation is thought to involve a series of β-decarboxymethylation and β-oxidation reactions. nih.gov These microbial degradation processes are significant for the recycling of carbon in anoxic environments and contribute to the formation of acyclic isoprenoid compounds found in geological records. nih.gov

Environmental Geochemistry and Molecular Biomarker Applications of 3,7,11,15 Tetramethyl Hexadecan 1 Ol

Distribution and Abundance in Contemporary and Ancient Environments

The occurrence of 3,7,11,15-Tetramethyl-hexadecan-1-OL in various environmental settings provides valuable insights into biogeochemical processes. Its distribution is intrinsically linked to the biological sources of its precursor, phytol (B49457), and the subsequent diagenetic pathways.

Occurrence in Sediments and Biofilms

Phytanol (B1210986) is widely detected in both contemporary and ancient aquatic and terrestrial sediments. Its primary source in most environments is the phytyl side chain of chlorophyll (B73375), the photosynthetic pigment in phytoplankton and plants. nih.govnih.govresearchgate.netmdpi.com Upon the death of these organisms, the chlorophyll molecule undergoes degradation, releasing phytol. In the sedimentary environment, microbial processes can hydrogenate the double bond in phytol, converting it to phytanol. nih.govnih.govresearchgate.net

The abundance of phytanol in sediments can vary significantly depending on the organic matter input, the microbial community present, and the redox conditions of the depositional environment. While specific concentrations are highly variable, studies have documented its presence in diverse locations, from marine and lacustrine sediments to biofilms. nih.govnih.govresearchgate.netmdpi.commdpi.com Biofilms, as microbially rich environments, can be active sites for the transformation of phytol to phytanol.

Table 1: Relative Occurrence of this compound in Various Sedimentary Environments

| Environment | Relative Abundance | Primary Precursor Source |

| Marine Sediments | Variable | Phytoplankton (Chlorophyll) |

| Lacustrine Sediments | Variable | Algae, Cyanobacteria, Terrestrial Plants (Chlorophyll) |

| Anoxic Basins | Potentially High | High preservation of organic matter |

| Microbial Biofilms | Variable | Microbial degradation of phytol |

Presence in Cold Seep Carbonates and Other Geological Formations

Beyond unconsolidated sediments, this compound and its diagenetic products are important biomarkers in geological formations, particularly in authigenic carbonates from cold seeps. researchgate.netuwa.edu.aufrontiersin.orguit.nouit.no Cold seeps are areas on the seafloor where hydrocarbon-rich fluids escape. These environments are often characterized by chemosynthetic microbial communities that thrive on methane (B114726) and other hydrocarbons.

In these settings, derivatives of phytanol, such as phytane (B1196419), are frequently identified within the lipid biomarker inventory of the seep carbonates. uwa.edu.au The presence of these compounds, often with highly depleted δ13C values, links them to the anaerobic oxidation of methane (AOM) performed by specific archaeal communities. researchgate.netuwa.edu.aufrontiersin.orguit.nouit.no The incorporation of these biomarkers into the carbonate matrix provides a long-term record of past seep activity and the associated microbial ecosystems.

This compound as an Indicator of Microbial Communities

The molecular structure of this compound, specifically its isoprenoid chain, makes it a powerful tool for tracing the presence and activity of certain microbial groups.

Association with Archaea (e.g., Diether and Tetraether Lipids)

One of the most significant applications of phytanol as a biomarker is its direct link to the domain Archaea. The cell membranes of many archaea are composed of unique ether-linked lipids, in contrast to the ester-linked lipids found in bacteria and eukaryotes. The hydrophobic core of these archaeal lipids is often composed of phytanyl chains. wikipedia.orgresearchgate.net

Specifically, this compound is a fundamental component of:

Archaeol (B159478): A glycerol (B35011) diether lipid where two phytanyl chains are attached to a glycerol backbone. Archaeol is a characteristic lipid of many archaeal groups, including methanogens and halophiles. wikipedia.orgresearchgate.net

Caldarchaeol: A glycerol dibiphytanyl glycerol tetraether (GDGT) lipid, which consists of two biphytanyl chains (formed by the head-to-head linkage of two phytanyl chains) spanning the membrane. These tetraether lipids are common in thermophilic and other extremophilic archaea. researchgate.netresearchgate.netresearchgate.netfao.orgnih.govnih.gov

The preservation of archaeol and caldarchaeol, or their phytanyl chain components, in sediments and rocks serves as a robust indicator of past or present archaeal communities. wikipedia.org

Table 2: Association of this compound with Archaeal Lipids

| Archaeal Lipid | Structure | Significance |

| Archaeol | Glycerol diether with two phytanyl chains | Biomarker for methanogens and other archaea |

| Caldarchaeol | Glycerol dibiphytanyl glycerol tetraether | Biomarker for thermophilic and other extremophilic archaea |

Biomarker for Phototrophic Microeukaryotes and Other Microorganisms

While the direct link to archaea is through the incorporation of phytanyl chains into their membrane lipids, the connection to phototrophic microeukaryotes is primarily through the precursor molecule, phytol. Phytol is the esterifying alcohol of chlorophyll a and b, the primary photosynthetic pigments in algae and cyanobacteria. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

The degradation of large amounts of chlorophyll from phytoplankton blooms in aquatic environments leads to the release of phytol, which can then be microbially transformed into phytanol in the water column and sediments. Therefore, the presence of phytanol in environmental samples can serve as an indirect, or secondary, biomarker for significant inputs of organic matter from phototrophic organisms. jyu.finih.govfrontiersin.orgmdpi.comresearchgate.net Its abundance can reflect the past productivity of the ecosystem.

Paleoenvironmental Reconstruction through this compound Geochemistry

The geochemical analysis of this compound and its diagenetic products provides valuable proxies for reconstructing past environmental conditions.

One of the most widely used applications is the pristane (B154290)/phytane (Pr/Ph) ratio . Pristane (a C19 isoprenoid) and phytane (a C20 isoprenoid, the alkane form of phytanol) are both diagenetic products of phytol. The ratio of these two compounds in ancient sediments and petroleum is often used as an indicator of the redox conditions of the depositional environment. semanticscholar.orgresearchgate.netscite.ainih.govscispace.com

Low Pr/Ph ratios (typically <1) are interpreted as indicative of anoxic (oxygen-deficient) depositional environments, such as those found in highly stratified water bodies or hypersaline settings. Under these conditions, the reduction of phytol to phytane is favored. semanticscholar.orgresearchgate.netscite.ainih.govscispace.com

High Pr/Ph ratios (typically >3) are generally associated with more oxic (oxygen-rich) conditions, where the oxidative degradation of phytol to pristane is more prevalent. semanticscholar.orgresearchgate.netscite.ainih.govscispace.com

Table 3: Paleoenvironmental Proxies Derived from this compound Geochemistry

| Proxy | Geochemical Basis | Paleoenvironmental Interpretation |

| Pristane/Phytane (Pr/Ph) Ratio | Diagenetic pathways of phytol under different redox conditions | Indicator of depositional environment oxygen levels (oxic vs. anoxic) |

| Archaeol to Caldarchaeol Ecometric (ACE) | Relative abundance of major archaeal diether and tetraether lipids | Potential proxy for paleosalinity |

Redox Conditions and Organic Matter Deposition (e.g., Pristane/Phytane Ratio Context)

The ratio of two of its key diagenetic products, pristane and phytane, is a widely utilized proxy for determining the redox conditions of the depositional environment. wikipedia.orgosti.gov Phytanol is primarily derived from the phytyl side chain of chlorophyll, a pigment abundant in photosynthetic organisms. petroshine.comresearchgate.net The diagenetic fate of phytol, and subsequently phytanol, is strongly influenced by the oxygen levels in the sediment and water column at the time of deposition.

Under oxic (oxygen-rich) conditions , the phytyl chain is typically oxidized to phytenic acid. Subsequent decarboxylation of phytenic acid leads to the formation of pristene, which is then reduced to pristane (C19 isoprenoid alkane). wikipedia.orgpetroshine.com Conversely, in anoxic (oxygen-deficient) environments , a reductive pathway dominates. The phytol is first reduced to dihydrophytol (B1222839) (phytanol) and then dehydrated to phytene, which is subsequently reduced to phytane (C20 isoprenoid alkane). wikipedia.orgpetroshine.com

This differential formation pathway makes the pristane/phytane (Pr/Ph) ratio a powerful indicator of paleo-redox conditions:

High Pr/Ph ratios (>3.0) are generally indicative of oxic depositional environments, often associated with terrestrial organic matter input where aerobic degradation is more prevalent. wikipedia.orggithub.io

Low Pr/Ph ratios (<1.0) suggest anoxic conditions, which are common in marine environments with stratified water columns or high organic productivity leading to oxygen depletion. wikipedia.org Hypersaline or carbonate environments are also often associated with low Pr/Ph ratios. github.io

Intermediate Pr/Ph ratios (1.0 - 3.0) typically signify sub-oxic or transitional depositional settings. wikipedia.org

It is important to note that while the Pr/Ph ratio is a valuable tool, its interpretation should be approached with caution. Factors such as the original source of the organic matter, thermal maturity, and the possibility of multiple precursors for pristane and phytane can influence the ratio. geologyscience.ru

Pristane/Phytane (Pr/Ph) Ratios in Various Depositional Environments

| Depositional Environment | Typical Pr/Ph Ratio | Inferred Redox Conditions | Primary Organic Matter Source |

|---|---|---|---|

| Terrigenous (e.g., coal swamps) | > 3.0 | Oxic | Higher Plants |

| Marine - Open Ocean | 1.0 - 3.0 | Sub-oxic to Oxic | Marine Algae |

| Marine - Anoxic Basin | < 1.0 | Anoxic | Marine Algae |

| Hypersaline/Carbonate | < 0.8 | Anoxic | Marine Algae and Bacteria |

Source Organic Matter Characterization

Beyond indicating redox conditions, this compound and its derivatives, pristane and phytane, are instrumental in characterizing the source of the deposited organic matter. The relative abundance of these compounds can help distinguish between contributions from terrestrial and marine sources.

Terrestrial organic matter , derived from higher land plants, often results in higher Pr/Ph ratios. This is because the initial decay of plant material on land occurs in an oxygen-rich environment, favoring the formation of pristane. github.io Therefore, sediments and crude oils with a significant terrestrial input will often exhibit elevated pristane concentrations relative to phytane.

Marine organic matter , primarily from phytoplankton and algae, is deposited in environments that can range from oxic to anoxic. In marine settings, low Pr/Ph ratios are common, reflecting the often oxygen-depleted conditions in productive marine basins. wikipedia.org The primary precursor, chlorophyll, is abundant in these organisms.

The presence of phytanol itself in sediments can be a direct indicator of a significant contribution from chlorophyll-bearing organisms. While chlorophyll degrades relatively quickly, its phytyl tail is more resistant and can be preserved as phytanol under certain conditions.

Biomarker Indicators for Source Organic Matter

| Biomarker/Ratio | Indication | Geochemical Significance |

|---|---|---|

| High Pr/Ph Ratio (>3.0) | Terrestrial Input | Suggests deposition in an oxic environment with organic matter derived from land plants. |

| Low Pr/Ph Ratio (<1.0) | Marine Input | Indicates anoxic depositional conditions, typical of productive marine environments. |

| Presence of Phytanol | Chlorophyll-bearing Organisms | Direct evidence of input from photosynthetic organisms like algae and cyanobacteria. |

Diagenetic and Catagenetic Alterations of this compound in Geological Records

The journey of this compound from its biological precursor to its geologically stable forms involves a series of transformations known as diagenesis and catagenesis.

Diagenesis encompasses the physical, chemical, and biological changes that occur in sediments at relatively low temperatures and pressures near the Earth's surface. For phytanol, the initial and most critical diagenetic step is the hydrolysis of chlorophyll, which releases the phytyl side chain as phytol. petroshine.com As discussed, the subsequent alteration of phytol is highly dependent on the redox conditions of the environment.

In anoxic sediments, phytol is often reduced to dihydrophytol (phytanol) . Further diagenesis can involve dehydration to form phytenes , which are then hydrogenated to phytane .

In oxic environments, phytol can be oxidized to phytenic acid , which then undergoes decarboxylation and reduction to form pristane .

The preservation potential of phytanol itself in sediments is moderate. While it is an intermediate in the formation of phytane, it can also be directly incorporated into kerogen, the complex macromolecular organic matter in sedimentary rocks.

Catagenesis refers to the thermal alteration of organic matter as it is subjected to higher temperatures and pressures with deeper burial. During catagenesis, the transformations of this compound and its derivatives continue:

Any remaining phytanol or its early diagenetic products bound within the kerogen can be thermally cracked to release pristane and phytane.

The stereochemistry of pristane and phytane can change with increasing thermal maturity, providing another tool for assessing the thermal history of a rock.

At very high temperatures, approaching metamorphism, pristane and phytane themselves will eventually be cracked into smaller hydrocarbon molecules.

The study of these alterations provides a window into the thermal history of sedimentary basins and is crucial for petroleum exploration, as it helps to determine whether a source rock has reached the appropriate temperature range to generate oil and gas.

Advanced Analytical Methodologies for 3,7,11,15 Tetramethyl Hexadecan 1 Ol Research

Extraction and Preparation Techniques for Biological and Environmental Samples

The initial and critical step in the analysis of 3,7,11,15-tetramethyl-hexadecan-1-ol is its efficient extraction from the sample matrix, which can range from plant tissues and blood plasma to soil and sediment. The choice of extraction method is dictated by the chemical nature of the compound and the complexity of the sample.

For biological samples such as plant leaves, a common approach involves homogenization in a chloroform/methanol mixture. This solvent system is effective at disrupting cell membranes and dissolving the lipophilic this compound. The extract is then typically washed with an aqueous salt solution to remove polar interferences. nih.gov In the case of blood plasma or serum, a protein precipitation step is often necessary prior to extraction. This is commonly achieved by adding a cold solvent like methanol, which denatures proteins and allows for their removal by centrifugation. utsw.eduucla.edu The resulting supernatant, containing the metabolites, can then be further processed. utsw.eduucla.edu

For environmental samples like soil, the extraction process must contend with the compound's potential adsorption to organic matter and mineral surfaces. A robust method involves the use of acidified methanol, which can effectively desorb the analyte from the soil matrix. usda.gov The use of techniques such as ultrasonic-assisted extraction (UAE) can enhance extraction efficiency by using ultrasonic waves to disrupt the sample matrix and improve solvent penetration. nih.govresearchgate.net

Following initial extraction, a clean-up or purification step is often employed to remove co-extracted interfering substances. Solid-phase extraction (SPE) is a widely used technique for this purpose, where the extract is passed through a cartridge containing a solid adsorbent that selectively retains either the analyte or the impurities.

Table 1: Overview of Extraction Techniques for this compound

| Sample Type | Extraction Solvent/Method | Purpose |

| Plant Leaves | Chloroform/Methanol | Extraction of lipophilic compounds from plant tissue. nih.gov |

| Blood Plasma/Serum | Methanol/Water followed by Acetonitrile (B52724)/Water | Protein precipitation and metabolite extraction. utsw.eduucla.edu |

| Soil | Acidified Methanol | Desorption and extraction from complex environmental matrix. usda.gov |

| General | Ultrasonic-Assisted Extraction (UAE) | Enhanced extraction efficiency through cavitation. nih.govresearchgate.net |

Chromatographic Separation and Spectrometric Detection Methods

Chromatographic techniques are indispensable for separating this compound from other components in the extract prior to its detection and quantification by mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

A typical GC-MS analysis of this compound employs a non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. rroij.com Helium is commonly used as the carrier gas. rroij.comd-nb.info The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds. The mass spectrometer is often operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) library for confident identification. rroij.combiosciencejournals.com

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

| Column | Elite-5MS (30 m x 0.25 mm x 0.25 µm) rroij.com |

| Carrier Gas | Helium at a constant flow of 1 ml/min rroij.comd-nb.info |

| Injector Temperature | 250 °C rroij.com |

| Oven Program | Initial temp 110°C, ramp to 280°C rroij.com |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV rroij.com |

| Mass Range | 45-450 Da rroij.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is a powerful tool, liquid chromatography-mass spectrometry (LC-MS) offers an alternative, particularly for compounds that are thermally labile or require derivatization for GC analysis. In LC-MS, the separation is performed in the liquid phase, which can be advantageous for analyzing complex biological extracts with minimal sample preparation.

For the analysis of long-chain alcohols like this compound, reversed-phase LC is a common choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govmdpi.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with varying polarities.

The separated compounds are then introduced into the mass spectrometer via an interface such as electrospray ionization (ESI), which is a soft ionization technique that typically produces a prominent molecular ion. nih.goveuropeanreview.org This can be particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting product ions. europeanreview.org Although direct LC-MS methods for this compound are not as commonly reported as GC-MS, the analysis of its oxidized derivative, phytenal, has been successfully demonstrated using LC-MS after derivatization. nih.gov

Chemical Derivatization Strategies for Enhanced Analysis

Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties, particularly for GC-MS analysis. For a compound like this compound, which contains a polar hydroxyl (-OH) group, derivatization can increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

A widely used derivatization technique for compounds with active hydrogens, such as alcohols, is silylation . mdpi.com This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. science.gov The resulting TMS ether is more volatile and less polar than the original alcohol, making it more amenable to GC-MS analysis.

Another derivatization strategy involves the reaction with reagents that target the hydroxyl group. For instance, p-tolyl isocyanate has been shown to selectively derivatize -OH groups, and the resulting derivatives are stable and can be analyzed by GC-MS. nih.gov Furthermore, in the analysis of related long-chain aldehydes, derivatization with methoxyamine hydrochloride to form methyloximes has been successfully employed to stabilize the aldehyde group and improve its chromatographic behavior. nih.gov

Stable Carbon Isotope Analysis for Source Apportionment and Metabolic Tracing

Stable carbon isotope analysis is a powerful tool for elucidating the origin and metabolic fate of this compound. This technique relies on measuring the ratio of the stable isotopes of carbon, ¹³C and ¹²C, within the molecule. This ratio, expressed as δ¹³C, can provide clues about the biosynthetic pathway of the compound and the carbon sources utilized by the organism.

In source apportionment studies, the isotopic signature of this compound in an environmental sample can be compared to the signatures of potential sources to determine its origin. This is particularly useful in geochemistry and environmental science for tracing organic matter.

In metabolic tracing studies, organisms are supplied with a substrate that is artificially enriched in ¹³C. nih.govfrontiersin.orgspringernature.com By tracing the incorporation of this ¹³C label into this compound and its metabolites over time, it is possible to map out the metabolic pathways and quantify the flux of carbon through them. vanderbilt.eduvanderbilt.edu High-resolution mass spectrometry, such as Orbitrap MS, is capable of resolving the subtle mass differences between isotopologues (molecules that differ only in their isotopic composition), allowing for detailed analysis of intramolecular isotope distributions. earthdoc.org This provides a deeper understanding of the biochemical reactions involved in the synthesis and degradation of this compound.

Perspectives and Future Directions in 3,7,11,15 Tetramethyl Hexadecan 1 Ol Research

Elucidation of Undetermined Biosynthetic and Catabolic Pathways

While the core pathways of phytol (B49457) metabolism are known, significant gaps in our knowledge persist, particularly concerning the finer details of its synthesis and breakdown in various organisms.

Biosynthesis: The primary biosynthetic route of phytol is established, originating from the reduction of geranylgeraniol, which is itself synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plastids. This process is intricately linked with the biosynthesis of chlorophyll (B73375), where phytol serves as the lipophilic tail anchoring the molecule within thylakoid membranes. nih.gov However, a key unanswered question is the metabolic decision-making process that directs geranylgeranyl diphosphate (B83284) towards either phytol production for chlorophyll and tocopherol synthesis or towards the synthesis of other isoprenoids like carotenoids. nih.gov The regulatory mechanisms governing this metabolic fork remain an area of active investigation. Future research will likely focus on identifying and characterizing the enzymes and regulatory factors that control the flux through these competing pathways.

Catabolism: The breakdown of phytol, particularly in plants, is less understood than its synthesis. During chlorophyll degradation in senescing leaves, large amounts of phytol are released. nih.gov A significant recent finding is the oxidation of this free phytol to the long-chain aldehyde phytenal. nih.govresearchgate.net This conversion appears to be a crucial step in plant phytol catabolism. However, the complete enzymatic cascade downstream of phytenal is not yet fully characterized. nih.govsemanticscholar.org It is known that the oxidation to phytenal competes with two other salvage pathways for phytol: phosphorylation by the kinases VTE5 and VTE6 to produce phytyl-diphosphate for tocopherol (vitamin E) synthesis, and esterification to form fatty acid phytyl esters (FAPEs). researchgate.netnih.gov The factors that determine the partitioning of phytol between these three pathways are not well understood and represent a critical area for future research.

In mammals, dietary phytol is converted to phytanic acid and then to pristanic acid, which is further metabolized through a combination of α- and β-oxidation. nih.govresearchgate.net While this pathway is generally well-defined, there are still questions regarding its regulation and the full extent of its interaction with other metabolic networks. nih.govebi.ac.uk In the context of bacteria, communities isolated from marine sediments have been shown to efficiently degrade phytol under both aerobic and denitrifying conditions, with phytenal and phytenic acid being key intermediates. nih.govnih.govasm.org Further exploration of the microbial enzymes involved in these processes could reveal novel biocatalysts.

A summary of key research questions in phytol metabolism is presented in the table below.

| Metabolic Area | Organism(s) | Key Undetermined Aspects/Future Research Directions |

| Biosynthesis | Plants | - Regulation of metabolic flux between phytol and other isoprenoids. - Identification of specific enzymes and transcription factors controlling the commitment of geranylgeranyl diphosphate to phytol synthesis. |

| Catabolism | Plants | - Elucidation of the complete enzymatic pathway downstream of phytenal. - Understanding the regulatory mechanisms that partition phytol between oxidation, phosphorylation, and esterification. |

| Catabolism | Mammals | - Deeper understanding of the regulation of phytanic acid and pristanic acid oxidation. - Exploring the interplay of phytol metabolites with nuclear receptors and other signaling pathways. |

| Catabolism | Bacteria | - Characterization of novel enzymes involved in the anaerobic degradation of phytol. - Investigating the diversity of phytol-degrading microbes in various environments. |

Development of Novel Analytical Techniques

Advancements in analytical chemistry are pivotal for deepening our understanding of phytol's roles in complex biological and environmental systems. While established methods exist, the development of more sensitive, specific, and high-throughput techniques is a continuous pursuit.

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the analysis of phytol and its derivatives, enabling the identification and quantification of compounds like phytenal in plant tissues. nih.govsemanticscholar.org However, the analysis of these long-chain aldehydes can be challenging due to their instability and low abundance. semanticscholar.org

High-performance liquid chromatography (HPLC) offers a versatile platform for phytol analysis. researchgate.netresearchgate.net The coupling of HPLC with advanced mass spectrometry detectors, such as time-of-flight (TOF-MS) and tandem mass spectrometry (MS/MS), has significantly enhanced analytical capabilities. nih.gov These hyphenated techniques, including LC-MS/MS and LC-TOF-MS/MS, provide high sensitivity and selectivity, allowing for the detection and structural elucidation of phytol and its metabolites in complex matrices like plant extracts with greater confidence. nih.govphcogj.commdpi.comeuropeanreview.org

Future developments will likely focus on:

Improving sensitivity: Developing methods to detect and quantify trace amounts of phytol and its metabolites, which is crucial for studying their roles in signaling and as biomarkers.

High-throughput screening: Creating faster and more automated analytical workflows to screen large numbers of samples, which is essential for applications in metabolomics and environmental monitoring.

In-situ analysis: Exploring techniques for the direct analysis of phytol and its distribution within tissues, which could provide valuable spatial information about its metabolism.

Stable isotope labeling: Expanding the use of labeled phytol precursors to trace its metabolic fate through various pathways in living organisms.

The table below compares the key features of major analytical techniques used in phytol research.

| Technique | Key Advantages | Common Applications in Phytol Research | Future Development Focus |

| GC-MS | - High resolution for volatile and semi-volatile compounds. - Well-established libraries for compound identification. | - Quantification of phytol and its degradation products (e.g., phytenal, pristane (B154290), phytane). | - Miniaturization for field-portable analysis. - Enhanced derivatization methods for improved stability and detection. |

| HPLC-PDA/UV | - Robust and widely available. - Suitable for quantitative analysis of known compounds. | - Quantification of phytol in plant extracts and supplements. | - Development of more selective stationary phases. |

| LC-MS/MS | - High sensitivity and specificity. - Structural elucidation of unknown metabolites. | - Identification and quantification of phytol and its metabolites in complex biological samples. - Metabolomic profiling. | - Integration with ion mobility spectrometry for enhanced separation. - Development of comprehensive metabolite libraries. |

| LC-TOF-MS/MS | - High mass accuracy for confident formula determination. | - Untargeted analysis of phytocompounds in plant extracts. | - Improved software for automated data processing and compound identification. |

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To fully grasp the multifaceted roles of 3,7,11,15-tetramethyl-hexadecan-1-ol, it is essential to move beyond the study of individual pathways and embrace a systems-level perspective. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to building a comprehensive model of phytol metabolism and its regulation.

Proteomics is instrumental in identifying the enzymes and other proteins involved in phytol's metabolic network. frontiersin.org By comparing the proteomes of different tissues or organisms under various conditions, researchers can pinpoint proteins whose abundance correlates with phytol metabolism. nih.gov For instance, quantitative proteomics can be used to identify enzymes that are upregulated during chlorophyll degradation and phytol release. mdpi.com This approach is crucial for discovering the yet-unidentified enzymes in the phytol catabolic pathway in plants. nih.gov

Metabolomics , the large-scale study of small molecules, provides a direct snapshot of the biochemical status of a cell or organism. nih.govfrontiersin.org Using techniques like LC-MS and GC-MS, metabolomic studies can simultaneously measure the levels of phytol and a wide array of its downstream metabolites. frontiersin.org This allows researchers to observe how the pool of phytol-related compounds changes in response to genetic modifications or environmental stress, providing functional evidence for the activity of metabolic pathways.

By integrating these omics datasets, researchers can construct detailed models of phytol's metabolic network. For example, correlating transcriptomic and proteomic data can reveal how the expression of genes encoding metabolic enzymes is regulated. Combining proteomic and metabolomic data can link the presence of specific enzymes to the accumulation or depletion of their substrates and products, thereby validating their function in vivo.

Future research in this area will focus on:

Multi-omics integration: Developing sophisticated bioinformatics tools to integrate data from different omics platforms for a more holistic understanding.

Metabolic modeling: Using omics data to build and refine computational models of phytol metabolism that can predict metabolic fluxes and the effects of genetic or environmental perturbations.

Spatial omics: Applying techniques that can map the distribution of transcripts, proteins, and metabolites at the subcellular or tissue level to understand the spatial organization of phytol metabolism.

| Omics Approach | Contribution to Phytol Research | Example Application |

| Genomics | Identification of genes encoding enzymes in phytol pathways. | Identifying candidate genes for phytol kinases or hydrolases through sequence homology. |

| Transcriptomics | Studying the regulation of gene expression in response to stimuli affecting phytol metabolism. | Analyzing changes in gene expression during leaf senescence when phytol is released from chlorophyll. |

| Proteomics | Identifying and quantifying the enzymes directly involved in phytol biosynthesis and catabolism. frontiersin.org | Using differential proteomics to find enzymes that are more abundant in a high-tocopherol plant variety. mdpi.com |

| Metabolomics | Quantifying phytol and its downstream metabolites to understand metabolic fluxes. nih.gov | Tracking the conversion of labeled phytol into phytanic and pristanic acids in a cell culture experiment. |

Environmental Monitoring and Bioremediation Research Applications

The unique chemical properties and biological origins of this compound and its derivatives make them valuable tools and targets in environmental science.

Environmental Monitoring: Phytol is a significant component of crude oil, originating from the chlorophyll of ancient photosynthetic organisms. In the environment, particularly in sediments, phytol undergoes diagenesis to form the isoprenoid alkanes pristane and phytane (B1196419). researchgate.net The ratio of pristane to phytane (Pr/Ph) is a widely used geochemical biomarker to assess the depositional environment and the extent of biodegradation of spilled oil. researchgate.netresearchgate.netqscience.com Because these biomarkers are more resistant to weathering than many other components of crude oil, they serve as a stable "fingerprint" for identifying the source of oil spills and monitoring their fate in the environment. researchgate.netqscience.comboem.gov Future research will likely refine the use of these and other phytol-derived biomarkers, potentially incorporating isotopic analysis to further enhance source tracking capabilities. qscience.com

Bioremediation: The natural degradation of phytol by microorganisms forms the basis for its application in bioremediation. Bacterial communities, particularly from marine environments, have demonstrated the ability to break down phytol and its derivatives. nih.govnih.govresearchgate.net This opens up possibilities for using these microorganisms to clean up environments contaminated with petroleum products. Future research could focus on isolating and engineering highly efficient phytol-degrading bacterial strains for bioremediation applications. This might involve identifying the key enzymes in the degradation pathway and optimizing their activity.

Phytoremediation: Phytoremediation is a technology that uses plants to clean up contaminated soil, air, and water. wikipedia.org Given that plants are the primary producers of phytol, they are naturally equipped with the metabolic machinery to process it. This intrinsic capability could be harnessed for the remediation of sites contaminated with phytol-containing pollutants, such as certain types of industrial waste or crude oil spills. nih.gov For instance, plants could be used to extract or degrade phytol and its derivatives from contaminated soils. wikipedia.orgmdpi.commdpi.com Research in this area could explore the potential of specific plant species, including those that are hyperaccumulators of organic pollutants, for their ability to tolerate and metabolize high concentrations of phytol-related compounds.

| Application Area | Role of Phytol/Derivatives | Future Research Directions |

| Environmental Monitoring | Pristane and phytane (derived from phytol) serve as biomarkers for oil spill source identification and weathering assessment. researchgate.netboem.gov | - Development of rapid, on-site detection methods for pristane and phytane. - Integration of biomarker data with other environmental parameters for more accurate modeling of oil slick fate. |

| Bioremediation | Phytol is a substrate for hydrocarbon-degrading bacteria. nih.govnih.gov | - Isolation and characterization of novel phytol-degrading microbial consortia from diverse environments. - Genetic engineering of bacteria to enhance phytol degradation rates and efficiency. |

| Phytoremediation | Plants naturally synthesize and metabolize phytol, suggesting potential for remediating phytol-containing pollutants. wikipedia.orgnih.gov | - Screening of plant species for high tolerance and uptake of phytol and related contaminants. - Investigating the role of plant-associated microbes in the phytoremediation of phytol. |

Q & A

Basic Research Questions

Q. How can researchers accurately elucidate the molecular structure of 3,7,11,15-tetramethyl-hexadecan-1-OL, and what analytical techniques are most reliable?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve methyl branching patterns and hydroxyl positioning. Electron ionization mass spectrometry (EI-MS) can confirm molecular weight (296.5310 g/mol) and fragmentation patterns, cross-referenced with NIST Standard Reference Database 69 . For stereochemical ambiguity, employ X-ray crystallography if crystalline derivatives are obtainable. Computational tools like density functional theory (DFT) can validate proposed conformers .

Q. What synthetic routes are documented for this compound, and how can purity be optimized?

- Methodological Answer : Common routes include esterification of phytol derivatives (e.g., phytol acetate hydrolysis) or controlled oxidation of unsaturated precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents minimizes impurities. Monitor purity using gas chromatography (GC) with flame ionization detection (FID) and compare retention indices with NIST data .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) across literature sources?

- Methodological Answer : Cross-validate experimental data using differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for decomposition thresholds. Computational methods like the Joback group contribution model predict properties (e.g., Tboil = 751.90 K) but require empirical calibration for branched alkanols .

Advanced Research Questions

Q. What experimental strategies resolve stereoisomerism in this compound, particularly for double-bond configuration (cis/trans)?

- Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralcel OD-H) to separate isomers. Circular dichroism (CD) spectroscopy identifies absolute configuration, while NOESY NMR correlates spatial proximity of methyl groups and hydroxyls. Synthetic stereoisomers (e.g., (E)-3,7,11,15-tetramethyl-2-hexadecen-1-ol ) serve as reference standards .

Q. How can researchers reconcile conflicting bioactivity data in studies involving this compound?

- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., OECD guidelines) to control variables like solvent polarity (e.g., DMSO vs. ethanol). Use multivariate analysis to isolate confounding factors (e.g., impurity profiles, isomer ratios). Cross-reference with in silico models (e.g., QSAR for membrane permeability ).

Q. What methodologies assess the ecological toxicity of this compound, given its structural similarity to phytol?

- Methodological Answer : Perform acute toxicity assays using Daphnia magna (OECD 202) and algae growth inhibition tests (OECD 201). For bioaccumulation potential, apply the EPI Suite model (EPA) to logP (6.36 ). Compare metabolic pathways with phytol degradation studies to predict environmental persistence .

Q. How can interdisciplinary approaches enhance applications of this compound in materials science or pharmacology?

- Methodological Answer : In nanotechnology, evaluate its surfactant properties via dynamic light scattering (DLS) for nanoparticle stabilization. For drug delivery, study micelle formation using critical micelle concentration (CMC) measurements. Pair with molecular dynamics simulations to model lipid bilayer interactions .

Methodological Rigor & Data Validation

Q. What steps ensure methodological rigor in studies involving this compound?

- Methodological Answer : Implement triplicate sampling for reproducibility. Validate instruments with certified reference materials (CRMs). For spectral data, deposit raw files in repositories (e.g., NIST Chemistry WebBook ). Use triangulation: combine experimental data, computational predictions, and literature meta-analysis .

Q. How should researchers design experiments to address gaps in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.